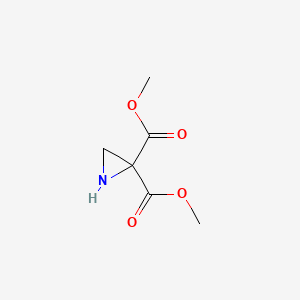

Dimethyl Aziridine-2,2-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-二羧酸二甲酯氮丙啶是一种属于氮丙啶家族的化合物,其特征是含有三个成员的含氮环。该化合物因其高反应活性而备受关注,这归因于氮丙啶环的张力。它在有机合成和药物化学等各个领域都有应用。

准备方法

合成路线和反应条件

2,2-二羧酸二甲酯氮丙啶可以通过多种方法合成。 一种常见的方法是利用光学活性α-甲基苄胺对中消旋二溴琥珀酸二甲酯、溴富马酸二甲酯和溴马来酸二甲酯进行不对称合成 。 另一种方法包括通过电生二阳离子偶联烯烃和伯胺 .

工业生产方法

2,2-二羧酸二甲酯氮丙啶的工业生产方法通常涉及使用与上述类似路线的大规模合成,并针对产量和纯度进行优化。电生二阳离子和其它先进技术的应用确保了高效的生产。

化学反应分析

反应类型

2,2-二羧酸二甲酯氮丙啶会发生各种类型的反应,包括:

亲核开环反应: 这些反应是由氮丙啶环的高应变能促成的,导致形成烷基化产物.

环加成反应: 该化合物可以与偶极亲电子试剂发生环加成反应,形成五元杂环.

常用试剂和条件

与2,2-二羧酸二甲酯氮丙啶反应中常用的试剂包括硫醇、胺和其它富电子物种等亲核试剂。 反应条件通常涉及使用叔丁醇钾等碱和叔丁醇等溶剂 .

主要形成的产物

科学研究应用

2,2-二羧酸二甲酯氮丙啶在科学研究中有广泛的应用:

作用机制

2,2-二羧酸二甲酯氮丙啶的作用机制涉及氮丙啶环的高反应活性,该环会发生亲核开环反应。 这种反应性因吸电子基团的存在而增强,使该化合物对亲核试剂高度反应性 。 该化合物靶向蛋白质中的硫醇基团,导致形成烷基化产物,这些产物可以抑制蛋白质功能 .

相似化合物的比较

类似化合物

2,3-二羧酸二甲酯氮丙啶: 这种化合物在结构上相似,但羧酸酯基团的位置不同。

氮丙啶-2-羧酸衍生物: 这些化合物共享氮丙啶环结构,并已被探索其生物活性.

独特性

2,2-二羧酸二甲酯氮丙啶因其特定的反应性特征和羧酸酯基团的位置而独一无二,这些特征影响了它的化学行为和应用。它能够发生多种反应以及在药物化学中的潜力使其成为研究和工业应用中的宝贵化合物。

生物活性

Dimethyl Aziridine-2,2-dicarboxylate (DA2DC) is a bicyclic compound featuring a three-membered aziridine ring and two carboxylate functional groups. Its molecular formula is C₇H₁₄N O₄. This compound is recognized for its unique structural properties and significant biological activities, which make it a subject of interest in medicinal chemistry and drug development.

The aziridine ring in DA2DC contributes to its reactivity, allowing it to participate in various chemical transformations. Several synthetic routes have been developed for DA2DC, often involving the reaction of suitable precursors under controlled conditions to yield the desired product. The synthesis typically emphasizes the preservation of the aziridine structure while introducing functional groups that enhance biological activity.

Biological Activities

Research indicates that DA2DC exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity : DA2DC has shown potential against various microbial strains. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens suggest that DA2DC can inhibit bacterial growth effectively .

- Anticancer Activity : DA2DC has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies indicate that derivatives of aziridine compounds exhibit significant antiproliferative activity against breast cancer cell lines (e.g., T47D and MCF-7). For instance, certain derivatives displayed IC50 values lower than those of established chemotherapeutic agents like Doxorubicin, indicating a promising therapeutic potential .

- Antiparasitic Activity : Similar aziridine derivatives have been reported to inhibit cathepsin L-like enzymes in parasites such as Trypanosoma brucei and Plasmodium falciparum, suggesting that DA2DC may also possess antiparasitic properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of DA2DC and related compounds:

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various aziridine derivatives, including DA2DC, against clinical isolates of S. aureus. The results indicated that certain modifications to the aziridine structure could enhance antibacterial potency significantly (MIC values ranging from 8–16 µg/mL) compared to traditional antibiotics .

- Anticancer Evaluation :

- Mechanistic Insights :

Comparative Analysis with Related Compounds

To better understand the unique properties of DA2DC, a comparative analysis with other aziridine derivatives is valuable:

| Compound Name | Structure Type | Unique Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| Dimethyl Aziridine-3-carboxylate | Aziridine | Contains an additional carboxyl group | Moderate | Low |

| Dimethyl 3-nitroaziridine-2-carboxylate | Nitro-substituted | Increased polarity | High | Moderate |

| Dimethyl Aziridine-2,3-dicarboxylate | Aziridine | Two carboxyl groups at different positions | High | Significant |

This table illustrates how structural variations influence the biological activities of aziridine derivatives.

属性

CAS 编号 |

98694-45-2 |

|---|---|

分子式 |

C6H9NO4 |

分子量 |

159.14 g/mol |

IUPAC 名称 |

dimethyl aziridine-2,2-dicarboxylate |

InChI |

InChI=1S/C6H9NO4/c1-10-4(8)6(3-7-6)5(9)11-2/h7H,3H2,1-2H3 |

InChI 键 |

FDNMGQUWPNVDKB-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1(CN1)C(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。